4-((3-Chloro-4-methylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid
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Description
4-((3-Chloro-4-methylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H17ClN2O4 and its molecular weight is 336.77. The purity is usually 95%.
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Scientific Research Applications
Interaction and Reaction Mechanisms
The chemical compound 4-((3-Chloro-4-methylphenyl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid participates in complex interactions and reactions that have been extensively studied to understand its potential applications in various fields, including organic chemistry and pharmaceutical research.
One study focused on the interaction of similar 4-oxobutanoic acids and their cyclic analogues with binucleophilic reagents, leading to the formation of complex compounds such as benzopyrroloxazine(ones). Quantum-chemical calculations were employed to substantiate the reaction mechanisms, highlighting the importance of nucleophilic attacks on electrophilic centers and the role of local hardness in determining reaction pathways (Amalʼchieva et al., 2022).
Spectroscopic and Structural Investigations
Spectroscopic and structural investigations have been carried out on derivatives of 4-oxobutanoic acid to understand their molecular docking, vibrational, structural, electronic, and optical properties. These studies provide insights into the stability of molecules, charge delocalization, and their potential as nonlinear optical materials. Such research offers valuable information for the development of new materials with specific electronic and optical properties, which could have applications in photonics and electronics (Vanasundari et al., 2018).
Synthesis and Antimicrobial Activity
Research has also explored the synthesis of novel compounds derived from 4-oxobutanoic acid and their antimicrobial activities. These studies aim to develop new pharmaceutical agents that could be effective against various bacterial and fungal infections. By examining the interaction of these compounds with nitrogen nucleophiles, researchers can design and synthesize new heterocycles with potential therapeutic applications (Ramadan & El‐Helw, 2018).
Properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-10-4-5-11(7-13(10)17)19-15(20)8-14(16(21)22)18-9-12-3-2-6-23-12/h2-7,14,18H,8-9H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLNJFIJHCSCRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.